3-Methyl-2-p-tolylimino-benzothiazoline
CAS No.: 70038-60-7
Cat. No.: VC21305922
Molecular Formula: C15H14N2S
Molecular Weight: 254.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70038-60-7 |
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Molecular Formula | C15H14N2S |
Molecular Weight | 254.4 g/mol |
IUPAC Name | 3-methyl-N-(4-methylphenyl)-1,3-benzothiazol-2-imine |
Standard InChI | InChI=1S/C15H14N2S/c1-11-7-9-12(10-8-11)16-15-17(2)13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 |
Standard InChI Key | PWDGKJBZJNJIFU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Canonical SMILES | CC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Introduction
Physical and Chemical Properties
3-Methyl-2-p-tolylimino-benzothiazoline exhibits distinct physical and chemical properties that determine its behavior in various chemical environments and applications.
Physical Characteristics
This compound demonstrates specific physicochemical properties that are summarized in Table 1 below:
Property | Value | Unit |
---|---|---|
Molecular Formula | C₁₅H₁₄N₂S | - |
Molecular Weight | 254.35 | g/mol |
Density | 1.17 | g/cm³ |
Boiling Point | 413.5 | °C at 760 mmHg |
Flash Point | 203.9 | °C |
Exact Mass | 254.088 | - |
PSA (Polar Surface Area) | 45.53 | Ų |
LogP | 3.7806 | - |
Index of Refraction | 1.643 | - |
Table 1: Physical properties of 3-Methyl-2-p-tolylimino-benzothiazoline
The relatively high boiling and flash points indicate strong intermolecular forces, likely due to the presence of aromatic rings and the heterocyclic structure. The LogP value of 3.7806 suggests considerable lipophilicity, which may influence its solubility behavior and potential for membrane permeation in biological systems.
Chemical Properties
The chemical reactivity of 3-Methyl-2-p-tolylimino-benzothiazoline is largely influenced by its structural features, particularly the benzothiazole core and the p-tolylimino substituent. The compound contains multiple reactive sites that can participate in various chemical transformations:
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The imine (C=N) bond is susceptible to nucleophilic attacks and can undergo hydrolysis under acidic conditions.
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The methyl group attached to the nitrogen in the benzothiazole ring may participate in reactions typical of N-alkyl groups.
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The aromatic systems (both the benzothiazole moiety and the p-tolyl group) can undergo electrophilic aromatic substitution reactions, though with varying reactivity depending on the position.
Structural Features
The molecular structure of 3-Methyl-2-p-tolylimino-benzothiazoline consists of a benzothiazole ring system with a methyl group attached to the nitrogen atom in the thiazole ring and a p-tolylimino group at the 2-position. This arrangement creates an extended conjugated system that contributes to the compound's stability and electronic properties. The molecular structure facilitates electron delocalization through the conjugated π-system, potentially influencing its optical and electronic characteristics.
Synthesis Methods
Various synthetic routes have been reported for preparing 3-Methyl-2-p-tolylimino-benzothiazoline and related compounds.
Traditional Synthesis Routes
The synthesis of 3-Methyl-2-p-tolylimino-benzothiazoline has been documented in several publications dating back to the mid-20th century. One notable reference is from Hunter et al. (1958) in the Journal of the Chemical Society, which describes synthetic approaches to benzothiazoline derivatives . The traditional synthesis typically involves the reaction of 2-aminobenzothiazoles with appropriate reagents to introduce the p-tolylimino group at the 2-position.
A related reaction pathway was described for benzothiazoline derivatives, where 2-amino or 2-methylaminobenzothiazole reacts with 4-chloro-3,5-dinitrobenzotrifluoride in dimethylformamide to yield benzothiazoline products . While this specific reaction produces different benzothiazoline derivatives, it highlights potential synthetic approaches that might be adapted for our target compound.
Modern Approaches
More recent synthetic methods for preparing 3-Methyl-2-p-tolylimino-benzothiazoline have been reported by Katritzky et al. in 1987, as published in the Journal of the Chemical Society, Perkin Transactions . These approaches likely incorporate more efficient catalysts and conditions that improve yields and selectivity. Additionally, Akiba et al. (1979) in the Bulletin of the Chemical Society of Japan have contributed to the synthetic methodologies for this compound .
Contemporary approaches might involve palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes that facilitate the formation of C-N bonds needed for the p-tolylimino group attachment. Green chemistry principles may also be applied in modern syntheses to reduce waste and employ more environmentally friendly conditions.
Analytical Characterization
The complete characterization of 3-Methyl-2-p-tolylimino-benzothiazoline requires various analytical techniques to confirm its structure and purity.
Spectroscopic Data
While specific spectroscopic data for 3-Methyl-2-p-tolylimino-benzothiazoline is limited in the available search results, we can infer potential spectral characteristics based on its structure and similar compounds:
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NMR Spectroscopy: The ¹H NMR spectrum would likely show signals for:
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The N-methyl group at approximately 3.5-4.0 ppm
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The methyl group of the p-tolyl moiety at around 2.3-2.5 ppm
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Complex aromatic signals in the 6.5-8.0 ppm region from both the benzothiazole ring and the p-tolyl group
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IR Spectroscopy: Characteristic absorption bands might include:
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C=N stretching at approximately 1650-1600 cm⁻¹
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Aromatic C=C stretching at 1600-1400 cm⁻¹
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C-S stretching from the thiazole ring at around 700-600 cm⁻¹
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UV-Visible Spectroscopy: Conjugated systems like benzothiazoles typically show strong absorption in the UV region. For related benzothiazole compounds, excitation energies, wavelengths, and oscillator strengths can be determined using time-dependent DFT methods .
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 3-Methyl-2-p-tolylimino-benzothiazoline. High-performance liquid chromatography (HPLC) with UV detection would be suitable for this purpose, given the compound's UV-active structure. Gas chromatography coupled with mass spectrometry (GC-MS) might also be applicable, depending on the compound's thermal stability and volatility.
Applications and Significance
Industrial Applications
Based on the structural features of 3-Methyl-2-p-tolylimino-benzothiazoline and related benzothiazole derivatives, potential industrial applications might include:
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Optical Materials: Benzothiazole derivatives are known components in photofunctional organic materials . The extended conjugation in 3-Methyl-2-p-tolylimino-benzothiazoline suggests potential applications in optoelectronic devices.
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Dyes and Pigments: The compound's conjugated structure could make it useful as a chromophore in specialized dyes or pigments.
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Polymer Additives: Benzothiazole compounds are sometimes employed as additives in polymer formulations to impart specific properties such as UV stability or as processing aids.
Research Applications
In research contexts, 3-Methyl-2-p-tolylimino-benzothiazoline may serve as:
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Synthetic Intermediate: The compound might function as a building block for more complex molecular structures in organic synthesis.
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Model Compound: It could serve as a model system for studying the properties and reactivity of imine-containing heterocycles.
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Ligand in Coordination Chemistry: The nitrogen atoms in the structure could potentially coordinate with metal ions, making it interesting for coordination chemistry studies.
Structure-Activity Relationships
Structural Analogs
Several structural analogs of 3-Methyl-2-p-tolylimino-benzothiazoline exist, with variations in:
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The substituent on the nitrogen atom of the benzothiazole ring (replacing the methyl group)
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The substituent pattern on the tolyl ring (positioning of the methyl group or introduction of other substituents)
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Modifications to the benzothiazole ring system itself
These structural variations can significantly influence the compound's properties and potential applications. For instance, tetrathiafulvalene-1,3-benzothiazole represents a different class of benzothiazole derivatives with applications in molecular conductors and non-linear optical materials .
Structure Modifications and Effects
Structure-property relationships in benzothiazole derivatives indicate that modifications to the basic structure can lead to significant changes in:
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Electronic Properties: Changes in substituents can alter the electron distribution, affecting properties such as dipole moment, polarizability, and hyperpolarizability .
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Optical Properties: Modifications to the conjugated system can shift absorption and emission wavelengths, potentially enhancing or diminishing fluorescence characteristics.
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Reactivity Patterns: Different substituents can influence the reactivity of key functional groups, altering the compound's behavior in chemical transformations.
Computational studies using DFT and TD-DFT methods have been employed to investigate the effects of structural modifications on the properties of related benzothiazole compounds , providing insights that might be applicable to 3-Methyl-2-p-tolylimino-benzothiazoline as well.
Future Research Directions
Areas for Further Investigation
Several aspects of 3-Methyl-2-p-tolylimino-benzothiazoline warrant further study:
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Computational Studies: Applying DFT and TD-DFT methods to investigate electronic structure, vibrational properties, and non-linear optical characteristics could provide valuable insights .
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Synthesis Optimization: Developing more efficient and environmentally friendly synthetic routes would enhance the compound's accessibility for various applications.
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Structure-Property Relationships: Systematic studies of structural modifications and their effects on physicochemical properties would contribute to a deeper understanding of this class of compounds.
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